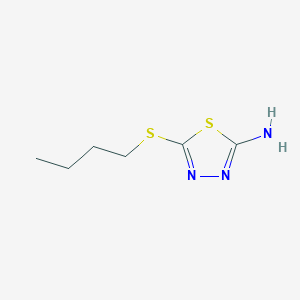

1,3,4-Thiadiazol-2-amine, 5-(butylthio)-

Vue d'ensemble

Description

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound containing sulfur and nitrogen atoms in its structure This compound belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer properties .

Mode of Action

It’s known that thiadiazole derivatives can interact with various cell lines, affecting cell viability, proliferation, apoptosis, and cell cycle . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, a derivative of thiadiazole, demonstrated good anti-proliferative effects .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect various biochemical pathways related to cell growth and survival .

Result of Action

Some thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .

Analyse Biochimique

Cellular Effects

Some studies suggest that it may have anti-proliferative effects on certain cancer cell lines .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for potential anticancer and anti-inflammatory activities.

Industry: Utilized as a corrosion inhibitor and in the development of new materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure with a benzylthio group instead of a butylthio group.

5,5′-disulfanediylbis(1,3,4-thiadiazol-2-amine): Contains a disulfide linkage between two thiadiazole rings.

2-amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure with a tert-butyl group instead of a butylthio group.

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides distinct steric and electronic properties that can affect the compound’s interactions with other molecules and its overall stability.

Activité Biologique

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- features a thiadiazole ring substituted with a butylthio group. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is CHNS, with a molecular weight of approximately 174.29 g/mol.

Synthesis

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- typically involves the reaction of thiosemicarbazide with butyric acid or its derivatives under acidic or basic conditions. A common method includes cyclization using phosphorus oxychloride as a dehydrating agent. Recent advancements in synthetic methods include the use of continuous flow reactors to enhance yield and consistency in large-scale production .

Antimicrobial Properties

1,3,4-Thiadiazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds with this scaffold exhibit significant activity against various bacterial strains and fungi. For instance:

| Compound | Target | Activity |

|---|---|---|

| 1,3,4-Thiadiazol-2-amine | E. coli | Inhibition observed |

| 1,3,4-Thiadiazol-2-amine | S. aureus | Effective at low concentrations |

The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell walls and inhibit metabolic pathways crucial for bacterial survival .

Anticancer Activity

Research has indicated that 1,3,4-thiadiazol-2-amine, 5-(butylthio)- exhibits promising anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| LoVo (colon cancer) | 23.29 | Significant reduction in viability |

| MCF-7 (breast cancer) | 24.00 | Moderate cytotoxicity observed |

Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer progression, potentially inhibiting pathways such as IL-6/JAK/STAT3 which are crucial in inflammation and tumor growth .

Herbicidal Properties

Furthermore, 1,3,4-thiadiazol-2-amine, 5-(butylthio)- has been evaluated for its herbicidal activity against broadleaf weeds and grasses. Its effectiveness in both pre-emergent and post-emergent applications indicates potential for agricultural use; however, further studies are needed to assess its selectivity and environmental impact.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that modifications to the butylthio group significantly influenced antimicrobial potency against resistant strains of bacteria .

- Anticancer Research : In a recent investigation focusing on the anticancer effects of thiadiazole derivatives, compounds similar to 1,3,4-thiadiazol-2-amine were shown to exhibit cytotoxic effects on multiple cancer cell lines with IC values ranging from 0.74 to 10 µg/mL .

Propriétés

IUPAC Name |

5-butylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZYSJIUOKOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342712 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33313-06-3 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.